![molecular formula C10H11NO2S B1380728 Dicyclopropyl-1,3-thiazole-5-carboxylic acid CAS No. 136204-56-3](/img/structure/B1380728.png)
Dicyclopropyl-1,3-thiazole-5-carboxylic acid
Overview
Description
“Dicyclopropyl-1,3-thiazole-5-carboxylic acid” is a chemical compound with the CAS Number: 136204-56-3 . It has a molecular weight of 209.27 . The IUPAC name for this compound is 2,4-dicyclopropylthiazole-5-carboxylic acid .
Molecular Structure Analysis
The molecular structure of “Dicyclopropyl-1,3-thiazole-5-carboxylic acid” consists of a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . Attached to this ring are two cyclopropyl groups and a carboxylic acid group .Physical And Chemical Properties Analysis
“Dicyclopropyl-1,3-thiazole-5-carboxylic acid” is a powder at room temperature .Scientific Research Applications
Antimicrobial Applications
Dicyclopropyl-1,3-thiazole-5-carboxylic acid may have potential antimicrobial applications. Compounds with similar structures have been synthesized to obtain substances with significant antimicrobial activity .
DNA Interaction
Thiazole compounds have been known to bind to DNA and interact with topoisomerase II, leading to DNA damage and cell death, which could be a basis for anticancer therapies .
Nanotechnology
Carboxylic acids have been utilized in nanotechnology for surface modification of carbon nanotubes, which are used in the production of polymer nanomaterials .
Biological Activities
Thiazoles are found in many biologically active compounds with diverse activities such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Mechanism of Action
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
The future directions for “Dicyclopropyl-1,3-thiazole-5-carboxylic acid” and similar thiazole compounds could involve further exploration of their potential biological activities. Thiazole compounds have been the focus of medicinal chemists due to their diverse biological activities . Therefore, there could be potential for the development of novel therapeutic agents from these compounds .
properties
IUPAC Name |
2,4-dicyclopropyl-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c12-10(13)8-7(5-1-2-5)11-9(14-8)6-3-4-6/h5-6H,1-4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQBAGYKXGZCDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(SC(=N2)C3CC3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclopropyl-1,3-thiazole-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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